WDR5 Binding Affinity: A >10,000-Fold Improvement Over the First-Generation Probe OICR-9429
The most striking differentiation of 2-methoxy-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is its direct binding affinity for WDR5. In a competitive inhibition assay against human N-terminal His6-SUMO tagged WDR5 (22-334 residues), the compound exhibits a dissociation constant (Kd) of 0.063 nM [1]. In contrast, the pioneering WDR5-MLL antagonist OICR-9429 demonstrates an IC50 of 5,000 nM (5 µM) for disrupting the WDR5-MLL interaction . This represents a >79,000-fold difference in potency, a transformative improvement for biochemical and cellular probe applications.
| Evidence Dimension | Binding Affinity for WDR5 |
|---|---|
| Target Compound Data | Kd = 0.063 nM |
| Comparator Or Baseline | OICR-9429: IC50 = 5,000 nM |
| Quantified Difference | ~79,000-fold higher affinity |
| Conditions | Fluorescence polarization competitive inhibition assay vs. human WDR5 (22-334 aa) |
Why This Matters
This order-of-magnitude improvement in target affinity makes the compound suitable for low-abundance target engagement studies and cellular assays where OICR-9429's weak affinity (micromolar) is a critical limiting factor.
- [1] BindingDB. BDBM50520134. Competitive inhibition of human N-terminal His6-SUMO tagged WDR5 (22 to 334 residues). Kd: 0.063 nM. View Source
